4-(METHYLTHIO)-3-BUTENYLISOTHIOCYANATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-3-butenylisothiocyanate can be achieved through the enzymatic degradation of its glucosinolate precursor, 4-(methylthio)-3-butenyl glucosinolate, by the enzyme myrosinase . This reaction typically occurs when the plant tissue is damaged, such as during grating or chewing .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, particularly daikon. The extraction process includes grinding the plant material to release the enzyme myrosinase, which then catalyzes the conversion of the glucosinolate precursor to the isothiocyanate . The compound can then be isolated and purified using various chromatographic techniques .

化学反应分析

Types of Reactions

4-(Methylthio)-3-butenylisothiocyanate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Substitution: It can participate in substitution reactions with nucleophiles, such as amines and thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

科学研究应用

Cancer Chemoprevention

MTBITC has been extensively studied for its chemopreventive properties against various types of cancer. Research indicates that it may inhibit the development of tumors through multiple mechanisms:

- Inhibition of Carcinogenesis : In a study involving F344 rats, MTBITC was administered during different stages of esophageal carcinogenesis induced by N-nitrosomethylbenzylamine. The results showed a significant reduction in the multiplicity of squamous cell papillomas in the esophagus, suggesting a protective effect against tumor formation .

- Mechanisms of Action : MTBITC has been shown to induce apoptosis in cancer cells and modulate signaling pathways associated with tumor growth. It activates nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which regulates cytoprotective genes that help in detoxifying carcinogens .

Case Study: Esophageal Carcinogenesis

| Treatment Group | Tumor Incidence | Multiplicity of Papillomas |

|---|---|---|

| Control | 100% | 1.13 ± 0.74 |

| MTBITC (Initiation) | 80% | 1.47 ± 0.99 |

| MTBITC (All Stages) | 75% | 1.47 ± 1.13 |

Anti-Inflammatory Effects

MTBITC exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Mechanism : The compound has been shown to attenuate inflammation by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). In experimental models, MTBITC treatment resulted in decreased paw edema in mice, indicating its potential utility in managing inflammatory conditions .

Case Study: In Vivo Anti-Inflammatory Activity

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| MTBITC | 45 |

Metabolic Health

Recent studies have explored the effects of MTBITC on metabolic disorders such as non-alcoholic fatty liver disease (NAFLD):

- Effects on NAFLD : A study involving Sprague-Dawley rats demonstrated that MTBITC significantly improved liver histology and serum lipid profiles in rats fed a high-fat diet. The compound reduced lipid accumulation and inflammation in the liver, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study: NAFLD Improvement

| Treatment Group | Serum LDL (mg/dL) | Liver Steatosis Score |

|---|---|---|

| Control | 120 | 3 |

| High-Fat Diet | 180 | 5 |

| High-Fat + MTBITC | 140 | 2 |

Antioxidant Properties

The antioxidant capacity of MTBITC contributes to its protective effects against oxidative stress-related diseases:

作用机制

The mechanism of action of 4-(methylthio)-3-butenylisothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity and the induction of apoptosis in cancer cells . The compound also activates various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

相似化合物的比较

4-(Methylthio)-3-butenylisothiocyanate is unique among isothiocyanates due to its specific structure and biological activity. Similar compounds include:

Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.

Sulforaphane: Found in broccoli, known for its potent anticancer properties.

Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.

Compared to these compounds, this compound has a unique methylthio group, which contributes to its distinct flavor and potential health benefits .

属性

CAS 编号 |

51598-96-0 |

|---|---|

分子式 |

C6H9NS2 |

分子量 |

159.3 g/mol |

IUPAC 名称 |

4-isothiocyanato-1-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |

InChI 键 |

RYSPJKHYSHFYEB-UHFFFAOYSA-N |

SMILES |

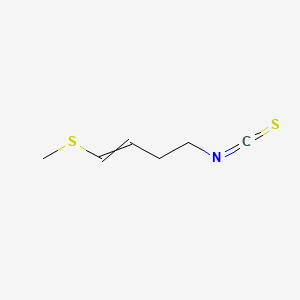

CSC=CCCN=C=S |

规范 SMILES |

CSC=CCCN=C=S |

同义词 |

4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。